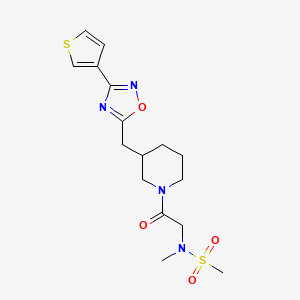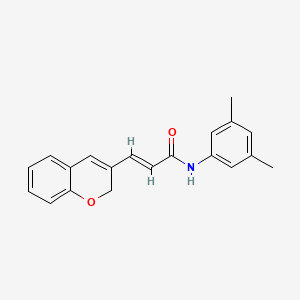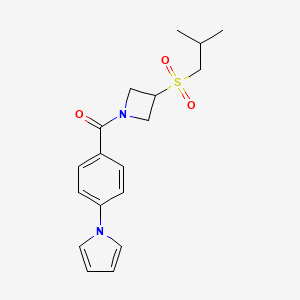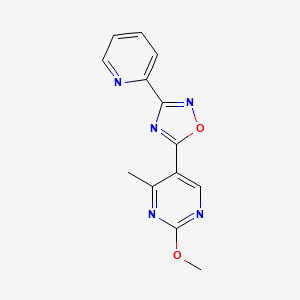
3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions that introduce various functional groups into the parent structure. For example, the synthesis of similar compounds has been achieved through reactions involving key steps like condensation/cyclization, and the use of specific reagents to introduce thiophenyl and chlorophenyl groups (Prabhudeva et al., 2017). These methodologies can offer insights into possible synthetic routes for the target compound.
Molecular Structure Analysis
The determination of molecular structure is critical for understanding the interactions and reactivity of a compound. Techniques such as X-ray diffraction and NMR spectroscopy have been extensively utilized to elucidate the structures of related compounds. For instance, crystal structure and Hirshfeld surface analysis have provided detailed insights into the arrangement of atoms within molecules, revealing their geometric and electronic structures (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity and interaction of a compound with other chemical entities define its application scope. For related compounds, studies have shown diverse reactivity patterns, including cycloaddition reactions and specific interactions with biological receptors (Shim et al., 2002). These findings are instrumental in predicting the chemical behavior of the target compound.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are essential for practical applications. Research on similar compounds has detailed these aspects, providing a basis for understanding how the target compound might behave under different conditions (Kariuki et al., 2021).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and reactivity towards various reagents are crucial for the application of a compound in synthesis and drug design. For instance, the acid dissociation constants of similar compounds have been determined to understand their behavior in biological systems (Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Research on compounds structurally similar to 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide focuses on understanding their chemical properties and synthesis processes. For instance, studies have detailed the synthesis of complex structures, such as 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, and their properties in solution and crystalline forms (Quiroga et al., 1999).
Potential Anticancer Activity
Some derivatives of compounds similar to the one have been synthesized and tested for their anticancer activities. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and shown to exhibit inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Molecular Interaction Studies
Molecular interaction studies of analogous compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with receptors like the CB1 cannabinoid receptor, have been conducted. These studies are crucial for understanding how these compounds interact at the molecular level, which is essential for drug design (Shim et al., 2002).
Synthesis and Biological Evaluation
Further research includes the synthesis of new chemical compounds and their evaluation for potential biological activities, such as antimicrobial properties. For example, the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its evaluation for antimicrobial activities demonstrates the broad spectrum of applications these compounds can have (Akbari et al., 2008).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-15-20(21(24-28-15)18-9-3-4-10-19(18)23)22(27)26(14-17-8-6-12-29-17)13-16-7-5-11-25(16)2/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDDFHQVJADDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CN3C)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)


![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)
![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)


![1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride](/img/structure/B2493957.png)